1-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea

Description

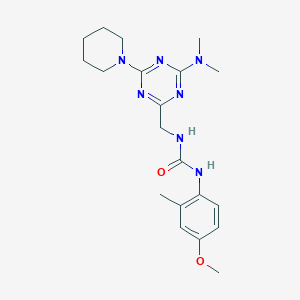

1-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea is a urea derivative featuring a 1,3,5-triazine core substituted at positions 4 and 6 with dimethylamino and piperidin-1-yl groups, respectively. The urea moiety bridges the triazine-methyl group and a 4-methoxy-2-methylphenyl aromatic ring.

Properties

IUPAC Name |

1-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-3-(4-methoxy-2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N7O2/c1-14-12-15(29-4)8-9-16(14)22-20(28)21-13-17-23-18(26(2)3)25-19(24-17)27-10-6-5-7-11-27/h8-9,12H,5-7,10-11,13H2,1-4H3,(H2,21,22,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNNBHWTVFIEBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)NC(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea is a complex organic molecule characterized by its unique structural features, including a triazinyl moiety and various functional groups such as dimethylamino and piperidine. This article reviews the biological activities associated with this compound, focusing on its potential applications in cancer therapy and enzyme inhibition.

Structural Overview

The compound's structure integrates several functional groups that contribute to its biological activity. The presence of the triazinyl and piperidine moieties enhances its interaction with biological targets. The following table summarizes the structural features and biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide | Similar dioxine structure | Moderate PARP1 inhibition (IC50 = 5.8 μM) |

| 4-(dimethylamino)-6-methyltriazine | Triazine core without dioxine | Potentially less active due to lack of dioxine interaction |

| Piperidine derivatives | Contains piperidine but lacks dioxine/carboxamide | Varying activity based on substitution patterns |

Enzyme Inhibition

Preliminary studies indicate that this compound exhibits significant biological activity as an inhibitor of various enzymes. Notably, related compounds have shown inhibition of PARP1 (Poly ADP-ribose polymerase 1) with IC50 values in the low micromolar range, suggesting potential applications in cancer therapy. The structural components may enhance binding affinity to biological targets due to the presence of the piperidine and triazine moieties.

Anticancer Activity

In vitro studies have demonstrated that triazine derivatives can induce cytotoxicity across multiple cancer cell lines. For example, compounds similar to this compound have been tested against cell lines such as MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and A549 (non-small cell lung cancer). These studies revealed that compounds containing piperidine or morpholine moieties exhibited potent inhibitory activity against key signaling pathways involved in cancer progression, specifically the EGFR/PI3K/AKT/mTOR pathways .

The mechanism of action for this compound appears to involve multiple pathways:

- PARP Inhibition : By inhibiting PARP1, the compound may disrupt DNA repair mechanisms in cancer cells, leading to increased apoptosis.

- EGFR Inhibition : Compounds with similar structures have shown significant EGFR inhibitory activity, which is crucial for tumor growth and proliferation.

Case Studies

A study evaluated the anticancer properties of triazine derivatives against various cell lines. Compounds with structural similarities to this compound were found to exhibit IC50 values comparable to established chemotherapeutics like Tamoxifen .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Triazine Substituents: The target compound’s 4-dimethylamino and 6-piperidin-1-yl groups contrast with dimorpholino (e.g., compounds 12, 25) or methyl/methylamino (e.g., ) substituents. Dimethylamino may enhance basicity, improving water solubility compared to morpholino groups, while piperidin-1-yl offers conformational flexibility for target binding .

Pharmacokinetic and Physicochemical Properties

- LogP and Solubility: Morpholino-substituted analogs (e.g., compound 12) exhibit higher polarity (predicted LogP ~2.1) due to oxygen-rich morpholine rings, whereas the target compound’s dimethylamino and piperidinyl groups may lower polarity (estimated LogP ~3.5), balancing solubility and permeability .

- Metabolic Stability: Piperidine and dimethylamino groups in the target compound could undergo CYP450-mediated metabolism, whereas morpholino groups (e.g., compound 25) are metabolically resistant, improving half-life .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving triazine cores and urea precursors. Key steps include:

- Coupling Reactions : Use nucleophilic substitution on the triazine ring with piperidine derivatives under basic conditions (e.g., K₂CO₃) to introduce the piperidin-1-yl group .

- Urea Formation : React an isocyanate or amine intermediate with a methoxy-substituted phenyl group under anhydrous conditions.

- Optimization : Temperature control (e.g., 60–80°C) and solvent selection (e.g., THF or DCM) significantly impact yield. For example, piperidine-containing derivatives achieve yields of 71–83% under reflux conditions .

- Monitoring : Thin-layer chromatography (TLC) and spectroscopic techniques (e.g., IR for urea C=O stretch at ~1650 cm⁻¹) ensure reaction progress .

Q. What analytical techniques are essential for confirming structural integrity and purity?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for triazine ring protons (δ 8.5–9.5 ppm) and urea NH groups (δ 5.3–5.5 ppm, exchangeable) .

- IR Spectroscopy : Confirm urea C=O (1650–1700 cm⁻¹) and triazine ring vibrations (1550–1600 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peaks) .

- Elemental Analysis : Match calculated and observed C, H, N percentages (±0.4% tolerance) .

Advanced Research Questions

Q. How do structural modifications on the triazine core influence biological activity, and what computational models validate these relationships?

- Methodological Answer :

- Substituent Effects :

- Piperidine vs. Morpholine : Piperidine enhances lipophilicity, improving membrane permeability, while morpholine increases hydrogen-bonding potential .

- Methoxy Group Positioning : Para-methoxy groups on the phenyl ring stabilize π-π stacking with aromatic residues in target proteins .

- 3D-QSAR Modeling : Use comparative molecular field analysis (CoMFA) to correlate substituent electronic properties (e.g., Hammett constants) with IC₅₀ values. For example, electron-withdrawing groups on the triazine ring improve kinase inhibition .

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

- Methodological Answer :

- Assay Standardization :

- Enzyme Source : Variability in kinase isoforms (e.g., EGFR vs. HER2) may explain conflicting IC₅₀ values. Validate target specificity using knock-out cell lines .

- Buffer Conditions : Adjust pH (7.4 vs. 6.8) and ionic strength to mimic physiological environments .

- Data Normalization : Normalize activity data to positive controls (e.g., staurosporine for kinases) and report % inhibition at fixed concentrations (e.g., 10 μM) .

Q. What in vitro/in vivo models are appropriate for elucidating the compound’s mechanism of action?

- Methodological Answer :

- In Vitro :

- Enzyme Assays : Use fluorogenic substrates (e.g., Z-LYTE® kits) to measure kinase inhibition .

- Cell-Based Models : Test antiproliferative effects in cancer lines (e.g., MCF-7, HeLa) with EC₅₀ calculations via MTT assays .

- In Vivo :

- Xenograft Models : Administer 10–50 mg/kg doses in nude mice with tumor volume monitoring. Include pharmacokinetic analysis (plasma t₁/₂, AUC) .

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., demethylated derivatives) .

Data Contradiction Analysis

Q. How should researchers address variability in reported solubility and bioavailability data?

- Methodological Answer :

- Solubility Testing : Compare results across solvents (e.g., DMSO vs. PBS) and use high-throughput nephelometry to quantify precipitation thresholds .

- Bioavailability Optimization :

- Formulation Strategies : Develop aqueous nanoemulsions (e.g., PEGylated liposomes) to enhance solubility. Pfizer’s patent () highlights surfactant-stabilized formulations for similar triazine derivatives.

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) to improve intestinal absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.